Didodecylbenzenesulphonic acid Didodecylbenzenesulphonic acid
Brand Name: Vulcanchem
CAS No.: 28679-14-3
VCID: VC17161823
InChI: InChI=1S/C30H54O3S/c1-3-5-7-9-11-13-15-17-19-21-24-28-25-23-27-30(34(31,32)33)29(28)26-22-20-18-16-14-12-10-8-6-4-2/h23,25,27H,3-22,24,26H2,1-2H3,(H,31,32,33)
SMILES:
Molecular Formula: C30H54O3S
Molecular Weight: 494.8 g/mol

Didodecylbenzenesulphonic acid

CAS No.: 28679-14-3

Cat. No.: VC17161823

Molecular Formula: C30H54O3S

Molecular Weight: 494.8 g/mol

* For research use only. Not for human or veterinary use.

Didodecylbenzenesulphonic acid - 28679-14-3

Specification

CAS No. 28679-14-3
Molecular Formula C30H54O3S
Molecular Weight 494.8 g/mol
IUPAC Name 2,3-didodecylbenzenesulfonic acid
Standard InChI InChI=1S/C30H54O3S/c1-3-5-7-9-11-13-15-17-19-21-24-28-25-23-27-30(34(31,32)33)29(28)26-22-20-18-16-14-12-10-8-6-4-2/h23,25,27H,3-22,24,26H2,1-2H3,(H,31,32,33)
Standard InChI Key IRXPXBIZOBAGTM-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCC1=C(C(=CC=C1)S(=O)(=O)O)CCCCCCCCCCCC

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Dodecylbenzenesulphonic acid (CAS No. 27176-87-0) consists of a hydrophobic dodecyl chain attached to a benzene ring sulfonated at the ortho position . Its IUPAC name, 2-dodecylbenzenesulfonic acid, reflects this configuration. The compound exists as a mixture of isomers due to variations in alkyl chain branching, though linear (n-dodecyl) forms dominate industrial formulations .

Table 1: Key Identifiers of DBSA

PropertyValueSource
Molecular FormulaC18H30O3S\text{C}_{18}\text{H}_{30}\text{O}_{3}\text{S}
Molecular Weight326.49 g/mol
CAS Registry Number27176-87-0
SynonymsDDBSA, LAS, Bio-Soft S100

Physicochemical Properties

DBSA is a viscous liquid (melting point: 10C10^\circ\text{C}) with limited water solubility (100 mg/L100\ \text{mg/L} at 25C25^\circ\text{C}) . Its amphiphilic nature arises from the polar sulfonic acid group and nonpolar dodecyl chain, enabling micelle formation at critical concentrations. The acid dissociation constant (pKa=0.7\text{p}K_a = 0.7) ensures full dissociation in environmental and biological systems, forming the dodecylbenzenesulfonate anion.

Table 2: Physical Properties of DBSA

PropertyValueMethodSource
Density1.06 g/mL1.06\ \text{g/mL} at 20C20^\circ\text{C}Experimental
Boiling Point315C315^\circ\text{C} (decomposes)Calculated
Vapor Pressure3×1013 Pa3 \times 10^{-13}\ \text{Pa}QSPR Model
Log KOWK_{\text{OW}}1.96 (sodium salt)Experimental

Synthesis and Industrial Production

Manufacturing Processes

DBSA is synthesized via sulfonation of linear alkylbenzene (LAB) using sulfur trioxide or oleum. The reaction proceeds as:

C12H25C6H5+SO3C12H25C6H4SO3H\text{C}_{12}\text{H}_{25}\text{C}_6\text{H}_5 + \text{SO}_3 \rightarrow \text{C}_{12}\text{H}_{25}\text{C}_6\text{H}_4\text{SO}_3\text{H}

Industrial-scale production yields technical-grade DBSA (70% purity in isopropanol) , with residual sulfuric acid neutralized to produce sodium dodecylbenzenesulfonate (SDBS), a common detergent ingredient .

Quality Control and Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) verify chain length distribution and sulfonation efficiency . Regulatory guidelines mandate limits on free oil (<2%) and unsulfonated matter (<1.5%) to ensure product consistency .

Applications in Industry and Research

Surfactants and Detergents

As the primary component of linear alkylbenzene sulfonates (LAS), DBSA accounts for 60% of global surfactant production . Its sodium salt (SDBS) reduces water surface tension to 25 mN/m25\ \text{mN/m}, enabling emulsification in laundry detergents .

Catalysis in Organic Synthesis

DBSA serves as a Brønsted acid catalyst in esterification reactions. For example, it achieves 98% conversion in biodiesel production via oleic acid methanolysis :

RCOOH+CH3OHDBSARCOOCH3+H2O\text{RCOOH} + \text{CH}_3\text{OH} \xrightarrow{\text{DBSA}} \text{RCOOCH}_3 + \text{H}_2\text{O}

The catalyst is recyclable for up to five cycles without significant activity loss .

Polymer Science

Electropolymerization of pyrrole with DBSA yields conductive polypyrrole films (σ=10100 S/cm\sigma = 10-100\ \text{S/cm}) . These coatings exhibit corrosion inhibition efficiencies >90% on aluminum alloys .

Toxicological Profile and Health Hazards

Acute Toxicity

DBSA demonstrates moderate oral toxicity (LD50=650 mg/kg\text{LD}_{50} = 650\ \text{mg/kg} in rats) . Dermal exposure causes severe irritation (Skin Corrosion Category 1C) , while ocular contact leads to irreversible damage .

Chronic Exposure Risks

Subchronic studies in rats (5-week dietary administration) revealed 30% gastrointestinal absorption and urinary excretion of 84.7% . Residual sulfonate metabolites accumulate in liver and kidney tissues at concentrations ≤0.1 μg/g .

Table 3: Occupational Exposure Limits

ParameterValueSource
OSHA PELNot Established
NIOSH RELTWA 0.5 mg/m³ (proposed)
ACGIH TLVUnder Review

Environmental Impact and Ecotoxicology

Aquatic Toxicity

The sodium salt (SDBS) shows moderate toxicity to aquatic organisms:

  • Daphnia magna: EC50=3.2 mg/L\text{EC}_{50} = 3.2\ \text{mg/L}

  • Rainbow trout: LC50=5.6 mg/L\text{LC}_{50} = 5.6\ \text{mg/L}
    Chronic exposure at 0.1 mg/L induces gill hyperplasia in fish .

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